molecular formula C27H55Br B3275188 Heptacosane, 1-bromo- CAS No. 62108-46-7

Heptacosane, 1-bromo-

Cat. No.: B3275188
CAS No.: 62108-46-7
M. Wt: 459.6 g/mol
InChI Key: NKLFQHQMCURNDI-UHFFFAOYSA-N
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Description

Heptacosane, 1-bromo- is an organic compound with the molecular formula C27H55Br It is a brominated derivative of heptacosane, a long-chain alkane

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptacosane, 1-bromo- can be synthesized through the bromination of heptacosane. The reaction typically involves the use of bromine (Br2) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the heptacosane molecule. The reaction can be represented as follows:

[ \text{C}{27}\text{H}{56} + \text{Br}2 \rightarrow \text{C}{27}\text{H}_{55}\text{Br} + \text{HBr} ]

Industrial Production Methods

Industrial production of heptacosane, 1-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and heptacosane, with careful control of reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

Heptacosane, 1-bromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The bromine atom can be reduced to form heptacosane.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted heptacosanes depending on the nucleophile used.

    Reduction Reactions: The major product is heptacosane.

    Oxidation Reactions: Products include oxidized derivatives such as alcohols, aldehydes, and carboxylic acids.

Scientific Research Applications

Heptacosane, 1-bromo- has several scientific research applications:

Mechanism of Action

The mechanism of action of heptacosane, 1-bromo- involves its interaction with molecular targets and pathways. For example, in the context of overcoming multidrug resistance in cancer cells, heptacosane acts as a substrate and potent inhibitor of P-glycoprotein (P-gp), a protein involved in drug efflux. By inhibiting P-gp, heptacosane enhances the retention and cytotoxic effects of chemotherapeutic agents inside the cells .

Comparison with Similar Compounds

Heptacosane, 1-bromo- can be compared with other brominated alkanes and long-chain alkanes:

    Heptacosane: The non-brominated parent compound, which lacks the reactivity associated with the bromine atom.

    Nonacosane, 1-bromo-: A similar brominated alkane with a longer carbon chain.

    Hexacosane, 1-bromo-: A similar brominated alkane with a shorter carbon chain.

Properties

IUPAC Name

1-bromoheptacosane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H55Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28/h2-27H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLFQHQMCURNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H55Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315912
Record name 1-Bromoheptacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62108-46-7
Record name 1-Bromoheptacosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62108-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromoheptacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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